molecular formula C16H13BrN4O2 B4332703 2-[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYL]-5-(3-METHYLPHENYL)-2H-1,2,3,4-TETRAZOLE

2-[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYL]-5-(3-METHYLPHENYL)-2H-1,2,3,4-TETRAZOLE

Cat. No.: B4332703
M. Wt: 373.20 g/mol
InChI Key: SCLDMRCJEZVRQS-UHFFFAOYSA-N
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Description

2-[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYL]-5-(3-METHYLPHENYL)-2H-1,2,3,4-TETRAZOLE is a complex organic compound that features a brominated benzodioxole moiety and a tetrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYL]-5-(3-METHYLPHENYL)-2H-1,2,3,4-TETRAZOLE typically involves multiple steps. One common approach includes the bromination of 1,3-benzodioxole to introduce the bromine atom at the 6-position. This is followed by the formation of the tetrazole ring through cyclization reactions involving appropriate precursors .

Industrial Production Methods

large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of catalysts and controlled reaction environments .

Chemical Reactions Analysis

Types of Reactions

2-[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYL]-5-(3-METHYLPHENYL)-2H-1,2,3,4-TETRAZOLE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

2-[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYL]-5-(3-METHYLPHENYL)-2H-1,2,3,4-TETRAZOLE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound’s structural features make it a candidate for studying biological interactions and potential pharmaceutical applications.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYL]-5-(3-METHYLPHENYL)-2H-1,2,3,4-TETRAZOLE involves its interaction with specific molecular targets. The brominated benzodioxole moiety and tetrazole ring can interact with enzymes and receptors, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYL]-5-(3-METHYLPHENYL)-2H-1,2,3,4-TETRAZOLE is unique due to the presence of both the brominated benzodioxole and tetrazole ring in a single molecule.

Properties

IUPAC Name

2-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-5-(3-methylphenyl)tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN4O2/c1-10-3-2-4-11(5-10)16-18-20-21(19-16)8-12-6-14-15(7-13(12)17)23-9-22-14/h2-7H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCLDMRCJEZVRQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NN(N=N2)CC3=CC4=C(C=C3Br)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYL]-5-(3-METHYLPHENYL)-2H-1,2,3,4-TETRAZOLE
Reactant of Route 2
Reactant of Route 2
2-[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYL]-5-(3-METHYLPHENYL)-2H-1,2,3,4-TETRAZOLE
Reactant of Route 3
Reactant of Route 3
2-[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYL]-5-(3-METHYLPHENYL)-2H-1,2,3,4-TETRAZOLE
Reactant of Route 4
Reactant of Route 4
2-[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYL]-5-(3-METHYLPHENYL)-2H-1,2,3,4-TETRAZOLE
Reactant of Route 5
Reactant of Route 5
2-[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYL]-5-(3-METHYLPHENYL)-2H-1,2,3,4-TETRAZOLE
Reactant of Route 6
Reactant of Route 6
2-[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYL]-5-(3-METHYLPHENYL)-2H-1,2,3,4-TETRAZOLE

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